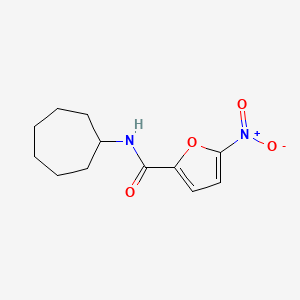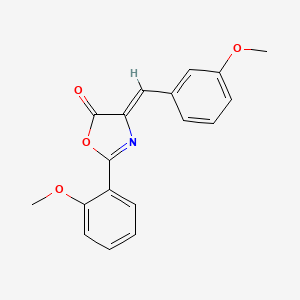
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Introduction The compound is part of a broader family of compounds with potential biological activities, including antioxidant and antimicrobial properties. These compounds typically feature a core structure modified with various functional groups to enhance or modulate their activity.
Synthesis Analysis The synthesis of related compounds involves multi-step reactions starting from basic heterocyclic scaffolds. For example, synthesis can start from benzimidazole derivatives, followed by several steps including Schiff base formation and subsequent reactions with ethyl cyanoacetate to yield pyrazole carbonitriles (Bassyouni et al., 2012). Another approach involves condensation reactions with aryl diazonium chlorides to yield triazene derivatives, which are characterized by spectroscopic analyses (Al‐Azmi & Mahmoud, 2020).
Molecular Structure Analysis Molecular structure analyses typically involve spectroscopic methods such as IR and NMR, coupled with X-ray diffraction for solid-state structures. These techniques allow for the confirmation of the synthesized structures and the determination of their stereochemistry and electronic properties.
Chemical Reactions and Properties These compounds participate in various chemical reactions, including interactions with different reagents to produce new derivatives with potential biological activities. Reactions might involve nucleophilic addition, cyclization, and substitution reactions, which lead to the formation of diverse heterocyclic systems with varying properties (Youssef & Omar, 2007).
Propiedades
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2/c19-11-14-12-21(15-4-2-1-3-5-15)20-18(14)13-6-7-16-17(10-13)23-9-8-22-16/h1-7,10,12H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVQUHHUBSERNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN(C=C3C#N)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2-methylphenyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5848369.png)
![5-cyclohexyl-4-[(4-ethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5848386.png)
![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5848395.png)
![3-[(3-chloro-4-methylphenyl)amino]-1-(2-furyl)-1-propanone](/img/structure/B5848402.png)

![3-[4-(4-chlorophenoxy)phenyl]-4(3H)-quinazolinone](/img/structure/B5848414.png)
![2-[(4-methylphenyl)thio]-5-(2-nitrovinyl)furan](/img/structure/B5848432.png)


![methyl 3-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoate](/img/structure/B5848442.png)
